Cas no 862120-85-2 (8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one)
8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3,4-tetrahydro-8-(trifluoromethyl)-6H-Pyrido[1,2-a]pyrazin-6-one
- 8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one
- 862120-85-2
- MBMNPRGHKXGTMP-UHFFFAOYSA-N
- 8-(Trifluoromethyl)-1,2,3,4-tetrahydro-6H-pyrido[1,2-a]pyrazin-6-one
- 8-(Trifluoromethyl)-1,2,3,4-tetrahydro-6H-pyrido[1,2-a]pyrazine-6-one
- SCHEMBL5636835
-
- Inchi: 1S/C9H9F3N2O/c10-9(11,12)6-3-7-5-13-1-2-14(7)8(15)4-6/h3-4,13H,1-2,5H2
- InChI Key: MBMNPRGHKXGTMP-UHFFFAOYSA-N
- SMILES: FC(C1=CC(N2C(=C1)CNCC2)=O)(F)F
Computed Properties
- Exact Mass: 218.06669740g/mol
- Monoisotopic Mass: 218.06669740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 32.3Ų
8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744331-100mg |
8-(Trifluoromethyl)-1,2,3,4-tetrahydro-6h-pyrido[1,2-a]pyrazin-6-one |
862120-85-2 | 98% | 100mg |
¥3718.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744331-250mg |
8-(Trifluoromethyl)-1,2,3,4-tetrahydro-6h-pyrido[1,2-a]pyrazin-6-one |
862120-85-2 | 98% | 250mg |
¥5955.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744331-500mg |
8-(Trifluoromethyl)-1,2,3,4-tetrahydro-6h-pyrido[1,2-a]pyrazin-6-one |
862120-85-2 | 98% | 500mg |
¥9917.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744331-1g |
8-(Trifluoromethyl)-1,2,3,4-tetrahydro-6h-pyrido[1,2-a]pyrazin-6-one |
862120-85-2 | 98% | 1g |
¥12752.00 | 2024-04-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1320-100.0mg |
8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one |
862120-85-2 | 95% | 100.0mg |
¥1919.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1320-250.0mg |
8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one |
862120-85-2 | 95% | 250.0mg |
¥3073.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1320-500.0mg |
8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one |
862120-85-2 | 95% | 500.0mg |
¥5117.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1320-1.0g |
8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one |
862120-85-2 | 95% | 1.0g |
¥7676.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1320-100mg |
8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one |
862120-85-2 | 95% | 100mg |
¥2095.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1320-250mg |
8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one |
862120-85-2 | 95% | 250mg |
¥3355.0 | 2024-04-16 |
8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one Suppliers
8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one Related Literature
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Additional information on 8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one
8-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one: A Comprehensive Overview
8-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one (CAS No. 862120-85-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrido[1,2-a]pyrazines, which are known for their diverse biological activities. The presence of a trifluoromethyl group in its structure adds to its chemical stability and pharmacological profile, making it a promising candidate for further research and development.
The chemical structure of 8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one consists of a pyridine ring fused with a pyrazine ring, forming a bicyclic system. The tetrahydro substitution indicates that the compound is partially saturated, which can influence its solubility and metabolic properties. The trifluoromethyl group at the 8-position is a key feature that contributes to the compound's unique properties. Fluorine atoms are known for their electron-withdrawing effects and can significantly enhance the lipophilicity and metabolic stability of organic molecules.
Recent studies have explored the biological activities of 8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one. One notable area of research is its potential as an antitumor agent. In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that 8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one demonstrated potent antiproliferative effects on human lung adenocarcinoma cells (A549) and breast cancer cells (MCF-7). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Beyond its antitumor properties, 8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. A study published in the European Journal of Pharmacology found that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. These findings suggest that 8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one could be a valuable lead compound for developing new anti-inflammatory drugs.
The pharmacokinetic properties of 8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one have also been studied to assess its suitability for therapeutic use. In vivo studies in animal models have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles. The presence of the trifluoromethyl group likely contributes to its enhanced metabolic stability and reduced susceptibility to enzymatic degradation. These properties are crucial for ensuring that the compound reaches its target site in sufficient concentrations to exert its therapeutic effects.
In addition to its biological activities and pharmacokinetic properties, the synthetic accessibility of 8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one is another important consideration for drug development. Several synthetic routes have been reported in the literature for preparing this compound. One common approach involves the condensation of 3-amino-5-trifluoromethylisoxazole with an appropriate pyridine derivative followed by cyclization and reduction steps. The ability to synthesize this compound efficiently on a large scale is essential for advancing it through preclinical and clinical trials.
Clinical trials are a critical step in evaluating the safety and efficacy of new drug candidates. While no clinical trials have yet been conducted with 8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one, preclinical data provide a strong foundation for further investigation. The next steps would involve conducting phase I clinical trials to assess the safety profile and determine optimal dosing regimens in humans. If these trials are successful, subsequent phase II and III trials would be necessary to evaluate the compound's efficacy in treating specific diseases.
In conclusion, 8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[1, 2-a]pyrazin-6-one (CAS No. 862120-85-2) is a promising compound with diverse biological activities and favorable pharmacokinetic properties. Its potential as an antitumor and anti-inflammatory agent makes it an attractive candidate for further research and development in medicinal chemistry. Ongoing studies will continue to elucidate its mechanisms of action and optimize its therapeutic potential for various diseases.
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